molecular formula C9H11Br2N3O B11776486 (4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone

(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone

Cat. No.: B11776486
M. Wt: 337.01 g/mol
InChI Key: GSZHJSDQBQICMY-UHFFFAOYSA-N
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Description

(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone is an organic compound that features a pyrrole ring substituted with bromine atoms at the 4 and 5 positions, and a piperazine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone typically involves the reaction of 4,5-dibromo-2-phenylpyrrole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dibromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone is unique due to the presence of both bromine-substituted pyrrole and piperazine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11Br2N3O

Molecular Weight

337.01 g/mol

IUPAC Name

(4,5-dibromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H11Br2N3O/c10-6-5-7(13-8(6)11)9(15)14-3-1-12-2-4-14/h5,12-13H,1-4H2

InChI Key

GSZHJSDQBQICMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(N2)Br)Br

Origin of Product

United States

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